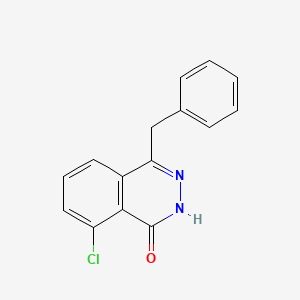
4-Benzyl-8-chlorophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzyl-8-chlorophthalazin-1(2H)-one is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Benzyl-8-chlorophthalazin-1(2H)-one is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.
| Property | Value |
|---|---|
| CAS Number | 87148-57-0 |
| Molecular Formula | C15H12ClN3O |
| Molecular Weight | 273.73 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the activity of sphingosine-1-phosphate lyase (S1PL), an enzyme implicated in various pathological conditions, including multiple sclerosis and cancer. By inhibiting S1PL, this compound increases the levels of sphingosine-1-phosphate (S1P), which plays a crucial role in cell signaling pathways related to immune responses and cell proliferation .
Anticancer Properties
Research indicates that phthalazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, such as HCT-116 colorectal cancer cells, with IC50 values comparable to established chemotherapeutic agents like sorafenib . The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.
Case Studies
- Inhibition of Sphingosine-1-Phosphate Lyase : A study highlighted the effectiveness of this compound as an S1PL inhibitor in a rat model. The compound significantly reduced peripheral T cell numbers and modulated S1P levels in lymphoid tissues, suggesting its potential therapeutic application in autoimmune diseases .
- Cytotoxicity Against Cancer Cells : Another research effort demonstrated that derivatives of phthalazine, including this compound, exhibited potent cytotoxicity against HCT-116 cells. The study reported an IC50 value that indicates strong efficacy compared to standard treatments .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of phthalazine derivatives. These compounds have been shown to exhibit a range of biological activities:
- VEGFR2 Inhibition : Some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which is critical for tumor angiogenesis. This inhibition contributes to their anticancer activity by preventing tumor growth and metastasis .
- Apoptosis Induction : Compounds similar to this compound have been documented to induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction .
Properties
CAS No. |
66294-16-4 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-benzyl-8-chloro-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c16-12-8-4-7-11-13(17-18-15(19)14(11)12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) |
InChI Key |
YSRUUTGGQORPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















